1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a pyrazolo[3,4-b]pyridine core, and a carboxylic acid functional group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The carboxylic acid group is then introduced through oxidation reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different oxidation states.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group and the pyrazolo[3,4-b]pyridine core, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient due to its unique chemical properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets through various pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The pyrazolo[3,4-b]pyridine core may also participate in coordination with metal ions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include other pyrazolo[3,4-b]pyridine derivatives and fluorophenyl-substituted heterocycles. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. For example, compounds with different substituents on the pyrazolo[3,4-b]pyridine core may exhibit different pharmacological profiles, highlighting the importance of structural modifications in drug design .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-8-7-12(15(20)21)13-9(2)18-19(14(13)17-8)11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PANIZACEQJWOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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